molecular formula C19H30N4O5S B2939455 1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine CAS No. 1089282-90-5

1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine

Cat. No.: B2939455
CAS No.: 1089282-90-5
M. Wt: 426.53
InChI Key: RKNMTVANTXSCHA-UHFFFAOYSA-N
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Description

1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C19H30N4O5S and its molecular weight is 426.53. The purity is usually 95%.
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Biological Activity

The compound 1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine (CAS No. 1089282-90-5) is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C19H30N4O5S
  • Molecular Weight : 426.53 g/mol

The compound features a piperazine core substituted with a piperidine moiety and various functional groups, such as a methoxy and nitro group on the phenyl ring, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, studies on piperidine derivatives have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, related compounds demonstrate moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Derivatives of piperazine have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are vital targets in treating neurological disorders and infections, respectively. For instance, some synthesized compounds showed IC50 values as low as 0.63 µM against urease .

Anticancer Potential

Compounds similar to this compound have been evaluated for anticancer activity. Structure-activity relationship (SAR) studies suggest that the presence of specific substituents can enhance cytotoxicity against cancer cell lines. For example, certain thiazole-bearing molecules displayed promising anticancer properties with IC50 values lower than those of standard drugs like doxorubicin .

Study 1: Antimicrobial Screening

In a study evaluating a series of piperidine derivatives, one compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with an MIC value of 12 µg/mL. This suggests that modifications in the structure could lead to enhanced antimicrobial efficacy.

Study 2: Enzyme Inhibition Assay

A synthesized derivative with a similar scaffold was tested for AChE inhibition, showing an IC50 of 2.14 µM compared to a reference standard of 21.25 µM for thiourea. This indicates a strong potential for developing new inhibitors based on this chemical structure .

Study 3: Anticancer Activity

In vitro studies on derivatives revealed that a compound with similar structural features exhibited significant cytotoxicity against human glioblastoma cells with an IC50 value of approximately 10 µM, indicating potential for further development as an anticancer agent .

Table 1: Biological Activity Overview

Activity TypeAssessed CompoundTarget Pathogen/EnzymeIC50 Value (µM)Reference
AntibacterialPiperidine DerivativeE. coli12
AChE InhibitionSimilar DerivativeAChE2.14
AnticancerRelated CompoundHuman Glioblastoma10

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
Methoxy GroupEnhances cytotoxicity
Nitro GroupIncreases antimicrobial potency
Sulfonyl GroupImproves enzyme inhibition

Properties

IUPAC Name

1-[1-(2-ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-4-15-13-18(23(24)25)19(28-2)14-17(15)21-7-5-16(6-8-21)20-9-11-22(12-10-20)29(3,26)27/h13-14,16H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMTVANTXSCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-2-fluoro-4-(methyloxy)-5-nitrobenzene (Example 187, step C) (0.93 g, 4.67 mmol), 1-(methylsulfonyl)-4-(4-piperidinyl)piperazine (Example 204, step C) (1.16 g, 4.67 mmol) and K2CO3 (0.774 g, 5.60 mmol) in DMSO (20 mL) was heated at 90° C. for 48 h. The reaction had not progressed sufficiently so the reaction was then heated at 120° C. for an additional 4 h. The reaction was cooled to rt, poured into H2O and extracted with DCM. Some saturated brine solution was added and the resultant was exhaustively extracted with DCM. The combined organics were washed with H2O then dried over MgSO4. The resultant solution was concentrated onto silica and purified by flash chromatography to afford 1-{1-[2-ethyl-5-(methyloxy)-4-nitrophenyl]-4-piperidinyl}-4-(methylsulfonyl)piperazine (1.12 g, 56%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.73-7.80 (m, 1H), 6.75 (s, 1H), 3.91 (s, 3H), 3.23-3.30 (m, 1H), 3.05-3.19 (m, 3H), 2.87 (s, 2H), 2.70-2.84 (m, 2H), 2.53-2.67 (m, 5H), 1.77-1.94 (m, 2H), 1.48-1.67 (m, 2H), 1.19 (t, J=7.42 Hz, 3H).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.774 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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